6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Trifluoromethylated compounds are often synthesized using various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can vary widely. For instance, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F) .Scientific Research Applications
Synthesis and Chemical Properties
- Concise and Regioselective Synthesis : A study by Sharma et al. (2020) developed a concise and regioselective strategy to construct 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through trifluoroacetylated indole driven hydrolysis. This method has implications for synthesizing anti-inflammatory compounds like Herdmanine D (Sharma, P., Sharma, Nutan, Kashyap, Gunjan, & Bhagat, S., 2020).
- Building Blocks for Biologically Active Molecules : Leconte and Ruzziconi (2002) discussed the synthesis of regioisomerically pure trifluoromethyl-substituted aromatic and heteroaromatic aldehydes and carboxylic acids. These are valuable in the construction of biologically active molecules (Leconte, S., & Ruzziconi, R., 2002).
Biological and Medical Applications
- Synthesis of Biologically Active Derivatives : A study on the synthesis of 3-substituted 2-trifluoromethylindoles indicated their relevance in the development of biologically active indoles like tryptamine and tryptophan (Miyashita, K., et al., 1997).
- Antimicrobial Activities : Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. This research highlights the potential of these compounds in therapeutic applications (Raju, G., et al., 2015).
Material Science Applications
- Electrochemical Applications : Pandey, Chauhan, and Singh (2009) synthesized Poly(indole-6-carboxylic acid) for selective oxidation of dopamine, indicating potential applications in electrochemical sensors (Pandey, P., Chauhan, D. S., & Singh, Vandana, 2009).
- Energy Storage : Wu et al. (2015) investigated copolymers based on Indole-6-Carboxylic Acid for methanol oxidation, demonstrating its application in energy storage and catalyst support (Wu, Tzi-Yi, et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWGDLKZKCYUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404175 | |
Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
327-20-8 | |
Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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